Product packaging for Fusarin C(Cat. No.:CAS No. 79748-81-5)

Fusarin C

Cat. No.: B1235014
CAS No.: 79748-81-5
M. Wt: 431.5 g/mol
InChI Key: FZFYFSUIOSWLHW-UNZVFGKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fusarin C is a mutagenic mycotoxin produced by various Fusarium species, including F. moniliforme and F. venenatum . Its biosynthesis is carried out by a polyketide synthase/nonribosomal peptide synthetase (PKS/NRPS) hybrid system . The compound features a structure characterized by a substituted 2-pyrrolidone moiety and a polyene chromophore, and it is known to rearrange under various conditions, forming isomers such as (8Z)- and (6Z)-fusarin C and epi-fusarin C . Initially investigated for its potential role in human esophageal cancer , research on this compound has revealed diverse biological activities. It has been identified as an estrogenic agonist, stimulating the growth of breast cancer cells (MCF-7 line) in vitro and binding to estrogen receptors, despite its structure differing from classical estrogens . While some in vivo studies have reported the induction of esophageal and forestomach carcinomas , others have not observed carcinogenic effects, and earlier reports of its ability to form DNA adducts have been questioned . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO7 B1235014 Fusarin C CAS No. 79748-81-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79748-81-5

Molecular Formula

C23H29NO7

Molecular Weight

431.5 g/mol

IUPAC Name

methyl (2E,3E,5E,7E,9E)-2-ethylidene-11-[(1R,4S,5R)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate

InChI

InChI=1S/C23H29NO7/c1-6-17(19(27)30-5)13-15(3)12-14(2)8-7-9-16(4)18(26)23-20(31-23)22(29,10-11-25)24-21(23)28/h6-9,12-13,20,25,29H,10-11H2,1-5H3,(H,24,28)/b8-7+,14-12+,15-13+,16-9+,17-6+/t20-,22-,23-/m0/s1

InChI Key

FZFYFSUIOSWLHW-UNZVFGKVSA-N

SMILES

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC

Isomeric SMILES

C/C=C(\C=C(/C)\C=C(/C)\C=C\C=C(/C)\C(=O)[C@@]12[C@@H](O1)[C@](NC2=O)(CCO)O)/C(=O)OC

Canonical SMILES

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC

Color/Form

Yellow oil

Other CAS No.

79748-81-5

solubility

Soluble in ethanol and methanol.

Synonyms

2-ethylidene-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-3,5,7,9-undecatetraenoic acid methyl ester
fusarin C

Origin of Product

United States

Biosynthesis and Fungal Secondary Metabolic Pathways of Fusarin C

Fungal Producers and Strain-Specific Biosynthetic Capacities

The ability to produce Fusarin C is distributed among various species of the fungal genus Fusarium, a group of filamentous ascomycetes known for their significant impact on agriculture and food safety. These fungi can colonize a wide range of plant hosts, and their production of secondary metabolites like this compound is influenced by genetic factors and environmental conditions.

Several species within the Fusarium genus have been identified as producers of this compound. The mycotoxin has been isolated from common plant pathogens such as Fusarium moniliforme (also known as F. verticillioides), Fusarium graminearum, and Fusarium venenatum rasmusfrandsen.dk. Research has confirmed this compound production in North American isolates of F. moniliforme, with levels ranging from 18.7 to 332.0 micrograms per gram when grown on corn nih.gov. Studies on Spanish isolates have also identified F. moniliforme, F. oxysporum, F. sporotrichioides, and F. poae as producers researchgate.net. The production of this compound is highly dependent on culture conditions, with optimal biosynthesis occurring at a pH of 3.0 to 4.0, with adequate aeration, and in the presence of sugars like sucrose (B13894) or glucose nih.gov. While many species can produce this mycotoxin, the genetic machinery for its synthesis is absent in others, such as F. oxysporum and F. mangiferae nih.gov.

Table 1: Key Fusarium Species Known to Produce this compound
Fusarium SpeciesCommon AssociationReference
Fusarium moniliforme (F. verticillioides)Pathogen of maize rasmusfrandsen.dknih.govnih.gov
Fusarium graminearumPathogen of cereals (wheat, barley) rasmusfrandsen.dk
Fusarium venenatumSoil fungus rasmusfrandsen.dknih.gov
Fusarium fujikuroiPathogen of rice ("bakanae" disease) nih.gov
Fusarium proliferatumPathogen of various plants including maize and rice nih.gov
Fusarium oxysporumPathogen causing vascular wilt in many plants researchgate.net
Fusarium sporotrichioidesPathogen of cereals researchgate.net
Fusarium poaePathogen of cereals researchgate.net

Endophytic fungi reside within the living tissues of plants without causing any apparent disease symptoms nih.govfrontiersin.org. The genus Fusarium is one of the most dominant groups of endophytic fungi found globally nih.gov. These endophytic strains are recognized as a rich source of structurally diverse and bioactive secondary metabolites, which may play a role in the host plant's defense and survival nih.govnih.gov. The capacity for secondary metabolite production makes endophytic Fusarium species potential producers of mycotoxins like this compound. Their ubiquitous presence in a vast range of plant species suggests that endophytic strains could contribute to the contamination of agricultural products with this compound, representing a less-explored aspect of mycotoxin prevalence.

Genetic Architecture of this compound Biosynthesis

The production of this compound is governed by a set of genes organized into a biosynthetic gene cluster. This clustering allows for the coordinated regulation and expression of the enzymes required to assemble the complex molecule.

In Fusarium fujikuroi, the genes responsible for this compound biosynthesis are located in a cluster comprising nine genes, designated fus1 through fus9 nih.govnih.gov. These genes are co-expressed under specific environmental cues, such as high-nitrogen and acidic pH conditions nih.gov. Research has shown that despite the presence of nine genes, only four—fus1, fus2, fus8, and fus9—are essential for the biosynthesis of the final this compound compound nih.govnih.govriken.jp. Another gene, fus6, is believed to encode a transporter protein that may be involved in secreting this compound out of the fungal cell nih.gov.

Table 2: Genes of the this compound Biosynthetic Cluster in F. fujikuroi
GeneEncoded Enzyme/ProteinKnown or Putative Function in BiosynthesisReference
fus1 (fusA)PKS-NRPS Hybrid EnzymeSynthesizes the polyketide-amino acid precursor nih.govnih.gov
fus2Putative α/β hydrolaseCatalyzes the 2-pyrrolidone ring closure nih.govnih.govriken.jp
fus3UnknownNot essential for biosynthesis nih.gov
fus4PeptidaseNo obvious relation to fusarin production nih.gov
fus5UnknownNot essential for biosynthesis nih.gov
fus6Major Facilitator Superfamily (MFS) TransporterPotential role in this compound secretion nih.gov
fus7UnknownNot essential for biosynthesis nih.gov
fus8Cytochrome P450 monooxygenaseOxidation at the C-20 position nih.govnih.govriken.jp
fus9MethyltransferaseMethylation at the C-20 position nih.govnih.govriken.jp

The cornerstone of the this compound biosynthetic pathway is a large, multifunctional enzyme encoded by the fus1 gene (also known as fusA or FUSS) rasmusfrandsen.dkrsc.org. This enzyme is a hybrid of a Type I iterative Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS) nih.govuni-hannover.de. The PKS module is responsible for constructing the linear polyketide backbone of the molecule, while the NRPS module incorporates an amino acid, which was identified as L-homoserine rasmusfrandsen.dkrsc.org.

The discovery of this PKS-NRPS hybrid solved the mystery of the nitrogen atom's origin in the this compound structure rsc.org. The enzyme contains a series of catalytic domains that work in an assembly-line fashion. Gene disruption experiments targeting fus1 resulted in fusarin-deficient strains, confirming its essential role in the initial steps of the pathway rasmusfrandsen.dknih.gov.

Table 3: Domain Architecture of the Fus1/FusA PKS-NRPS Hybrid Enzyme
ModuleDomainAbbreviationFunction
PKSKetoacyl SynthaseKSCatalyzes the condensation of acyl units
AcyltransferaseATSelects and loads the extender units (malonyl-CoA)
DehydrataseDHRemoves a water molecule to form a double bond
C-MethyltransferaseCMeTAdds methyl groups to the polyketide chain
Enoyl ReductaseERReduces the double bond
KetoreductaseKRReduces a keto group to a hydroxyl group
Acyl Carrier ProteinACPTethers the growing polyketide chain
NRPSCondensationCForms the peptide bond
AdenylationASelects and activates the amino acid (L-homoserine)
Thiolation (Peptide Carrier Protein)T (PCP)Tethers the activated amino acid
ReductaseRReleases the final product from the enzyme

Following the synthesis of the initial polyketide-amino acid intermediate by Fus1, several tailoring enzymes encoded within the fus cluster modify the structure to yield the final this compound molecule. Genetic manipulation and analysis of the resulting intermediates have shed light on the specific roles of these enzymes nih.gov.

It was discovered that the PKS-NRPS enzyme likely releases its product as an alcohol with an open ring structure nih.govriken.jp. Subsequent modifications are catalyzed by the essential auxiliary enzymes:

Fus2 : This enzyme, a putative α/β hydrolase, is responsible for the crucial step of closing the 2-pyrrolidone ring nih.govnih.govriken.jp.

Fus8 : Identified as a cytochrome P450 monooxygenase, Fus8 catalyzes an oxidation reaction at the C-20 position of the molecule nih.govnih.govriken.jp.

Fus9 : This enzyme is a methyltransferase that performs the final step in the pathway, adding a methyl group at the C-20 position to complete the synthesis of this compound nih.govnih.govriken.jp.

This sequential action of Fus2, Fus8, and Fus9 demonstrates a clear and ordered pathway for the post-PKS-NRPS modification of the this compound precursor.

Bioinformatic Analysis of Biosynthetic Gene Clusters and Homologs

Bioinformatic analysis has been instrumental in identifying and characterizing the biosynthetic gene cluster (BGC) responsible for producing this compound in various Fusarium species. These computational approaches allow for the rapid identification of genes encoding the core enzymes and accessory proteins involved in the synthesis of this complex secondary metabolite.

The this compound BGC was first identified in Fusarium fujikuroi and consists of nine co-expressed genes, designated fus1 through fus9 nih.gov. The core of this cluster is the fus1 (also known as fusA) gene, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) nih.govrasmusfrandsen.dk. This multifunctional enzyme is responsible for assembling the polyketide backbone and incorporating an amino acid precursor, a key step in this compound biosynthesis. Sequence analysis of the deduced amino acid sequence of this PKS-NRPS revealed a domain architecture of KS-AT-DH-CMeT-ER?-KR-ACP-C-A-T-R rasmusfrandsen.dk. The PKS domains are responsible for creating the linear heptaketide chain, while the NRPS domains add a homoserine to this chain rasmusfrandsen.dk.

Genome mining techniques and comparative genomics have revealed the presence of homologous this compound BGCs in other Fusarium species, including Fusarium graminearum, Fusarium moniliforme, and Fusarium venenatum rasmusfrandsen.dknih.govnih.gov. Bioinformatic tools such as antiSMASH and BiG-SCAPE have been employed to systematically analyze the distribution and diversity of BGCs across numerous pathogenic Fusarium species nih.govfrontiersin.org. These analyses have not only confirmed the presence of the this compound cluster but have also identified novel PKS_NRPS clusters, highlighting the vast secondary metabolic potential within the Fusarium genus nih.gov.

Phylogenetic analysis of the core PKS-NRPS gene and surrounding genes within the cluster has provided insights into the evolutionary relationships of this compound production among different Fusarium species. These studies often show a consistent evolutionary split between different subgroups of Fusarium, suggesting a shared ancestry of the this compound BGC within these lineages wur.nl. The table below summarizes the key genes within the this compound biosynthetic gene cluster and their putative functions as determined through bioinformatic and genetic analyses.

GeneEncoded ProteinPutative Function
fus1 (fusA)PKS-NRPSCore enzyme responsible for the initial steps of this compound biosynthesis.
fus2α/β hydrolaseCatalyzes the 2-pyrrolidone ring closure. nih.gov
fus8Cytochrome P450Responsible for the oxidation at C-20. nih.gov
fus9MethyltransferaseCatalyzes the methylation at C-20. nih.gov
fus6TransporterPotentially involved in the secretion of this compound. mdpi.com

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by a variety of environmental and nutritional signals, as well as complex transcriptional and post-transcriptional control mechanisms.

Environmental and Nutritional Regulatory Cues

The biosynthesis of this compound is intricately linked to the surrounding environment and the availability of nutrients. Several key factors have been identified that modulate the expression of the this compound gene cluster and, consequently, the production of the mycotoxin.

Nitrogen Availability: High concentrations of nitrogen have been shown to induce the expression of the fusarin gene cluster and stimulate this compound production in F. fujikuroi nih.govasm.org. This is in contrast to the regulation of many other secondary metabolite gene clusters in the same species, which are often induced by nitrogen starvation asm.org.

Carbon Sources: The presence of high concentrations of carbon sources can also influence this compound biosynthesis asm.org.

pH: The fusarin genes are expressed under acidic pH conditions nih.gov. However, their regulation appears to be independent of the PacC transcription factor, a common regulator of pH-responsive genes in fungi nih.gov.

Temperature: Elevated temperatures have been observed to enhance the production of this compound asm.org.

Aeration: Low aeration conditions can also lead to an increase in this compound synthesis asm.org.

Zinc: A lack of zinc has been identified as an inducing factor for this compound production in F. moniliforme asm.org.

The interplay of these factors creates a complex regulatory network that determines the level of this compound production in different environmental niches.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The regulation of this compound biosynthesis is governed by a network of signaling pathways and regulatory proteins that respond to environmental cues and control the expression of the fus gene cluster.

Velvet Complex: The Velvet protein Vel1 plays a role in the regulation of this compound, with deletion mutants of vel1 showing reduced production of the mycotoxin mdpi.comnih.gov. This indicates that the Velvet complex, a key regulator of fungal development and secondary metabolism, is involved in modulating this compound biosynthesis.

WcoA, AcyA, and CarS: Recent studies have implicated three genes involved in different signaling pathways—carS, wcoA, and acyA—as positive regulators of fusarin synthesis in F. fujikuroi mdpi.com. WcoA, a photoreceptor, and AcyA, an adenylate cyclase, link light regulation to cAMP signaling in the control of fusarin production mdpi.com. The regulation by WcoA appears to be independent of its photoreceptor function, suggesting a dual role for this protein in both light sensing and dark-condition regulation nih.gov.

Gene Expression Studies: The regulation of this compound biosynthesis primarily occurs at the transcriptional level. There is a strong correlation between the production of this compound and the mRNA levels of the core PKS-NRPS gene, fus1 mdpi.comasm.org. This indicates that the environmental and genetic regulatory factors exert their control mainly by influencing the transcription of the biosynthetic genes mdpi.com.

The following table provides a summary of the key regulatory proteins and their impact on this compound biosynthesis.

Regulatory ProteinSignaling PathwayEffect on this compound Biosynthesis
Velvet (Vel1)Fungal development and secondary metabolismPositive regulator; deletion leads to reduced production. mdpi.comnih.gov
WcoALight sensing and signalingPositive regulator. mdpi.com
AcyAcAMP signalingPositive regulator. mdpi.com
CarSCarotenoid biosynthesis regulationPositive regulator. mdpi.com

Inter-kingdom Horizontal Gene Transfer Events and Their Impact on Fungal Metabolic Diversity

Horizontal gene transfer (HGT), the movement of genetic material between different species, is an important evolutionary mechanism that can contribute to the metabolic diversity of fungi. While direct evidence for the HGT of the entire this compound biosynthetic gene cluster is still emerging, the phenomenon is well-documented for other secondary metabolite clusters in Fusarium.

For instance, the fumonisin biosynthetic gene cluster in Fusarium shows a complex evolutionary history that is not always consistent with the species' phylogeny, suggesting that HGT has played a role in its distribution nih.gov. Similarly, phylogenetic analyses of trichothecene biosynthetic genes in Fusarium provide evidence for HGT of parts of the gene cluster between different lineages, leading to novel toxin production phenotypes mdpi.com.

These examples from other Fusarium secondary metabolite clusters highlight the potential for HGT to introduce novel biosynthetic capabilities into new fungal lineages. The acquisition of a complete or partial gene cluster can lead to the production of new compounds or the modification of existing ones, thereby increasing the metabolic diversity of the recipient organism. The presence of biosynthetic gene clusters on mobile genetic elements can facilitate their transfer between species, contributing to the rapid evolution of pathogenic and toxigenic traits in fungi. The study of HGT in Fusarium is crucial for understanding the distribution and evolution of mycotoxin production in this important genus of plant pathogens.

Molecular Mechanisms of Biological Action of Fusarin C

Cellular and Subcellular Target Research

In addition to its genotoxic properties, Fusarin C has been shown to exert immunomodulatory effects, specifically by targeting macrophage function. Macrophages are critical components of the innate immune system, and their proper function is essential for host defense. Research has demonstrated that this compound has an inhibitory effect on macrophage activation. bvsalud.org This immunosuppressive action has been compared to that of other potent mycotoxins like aflatoxin B1. researchgate.net

The inhibitory effect of this compound on macrophages has been found to be reversible. When the mycotoxin is removed, the inhibition partially disappears after 24 hours and is completely gone after 72 hours of culture. bvsalud.org This suggests that this compound can temporarily impair key immune functions, but the cells can recover once the toxin is no longer present. bvsalud.org

Studies on Malignant Transformation in Cultured Epithelial Cells (e.g., rat esophageal epithelial cells)

This compound has been identified as a mycotoxin with carcinogenic potential, a characteristic demonstrated through in vitro studies on cultured mammalian cells. Research focusing on rat esophageal epithelial cells has provided direct evidence of its ability to induce malignant transformation. When these epithelial cells are treated with this compound, they exhibit several key characteristics indicative of neoplastic change.

One of the primary indicators of transformation is the acquisition of anchorage-independent growth, a hallmark of cancer cells. This compound-treated rat esophageal epithelial cells demonstrated the ability to form colonies in semi-solid agar, a trait not observed in their non-transformed counterparts. Furthermore, these cells were able to proliferate in selective medium that was free of essential growth factors like epidermal growth factor (EGF) and serum, signifying a reduced dependency on external stimuli for growth.

The tumorigenic potential of these transformed cells was confirmed through in vivo assays. When the this compound-treated cells were inoculated into nude mice, they gave rise to squamous cell carcinomas, providing definitive proof of their malignant nature. Chromosomal analysis of the transformed cells also revealed an increase in chromosome number, indicating genomic instability induced by the mycotoxin. These findings collectively demonstrate the potent transforming effect of this compound on rat esophageal epithelial cells.

Characteristic of TransformationObservation in this compound-Treated Rat Esophageal Epithelial CellsSignificance
Anchorage-Independent GrowthFormation of colonies in semi-solid agarIndicates loss of contact inhibition, a key feature of malignant cells.
Growth Factor IndependenceProliferation in medium lacking Epidermal Growth Factor (EGF) and serumSuggests the activation of internal signaling pathways that bypass the need for external growth stimuli.
TumorigenicityFormation of squamous cell carcinomas when inoculated into nude miceConfirms the malignant and invasive potential of the transformed cells in a living organism.
Genomic InstabilityIncreased chromosome numberReflects genetic damage and contributes to the progressive acquisition of cancerous traits.

Modulation of Oncogene Expression and Cellular Proliferation Research (e.g., c-myc, v-erb-B)

A crucial aspect of the malignant transformation induced by this compound involves its ability to alter the expression of critical genes that regulate cell growth and proliferation, specifically oncogenes. Research has shown that the transformation of rat esophageal epithelial cells by this compound is accompanied by the enhanced expression of the c-myc and v-erb-B oncogenes nih.gov.

The c-myc proto-oncogene is a well-established regulator of cell cycle progression, differentiation, and apoptosis. Its aberrant or elevated expression is a common feature in many human cancers, driving uncontrolled cellular proliferation. The v-erb-B oncogene, related to the epidermal growth factor receptor (EGFR), is also pivotal in cell growth and division. Its activation can lead to persistent signaling for proliferation.

The observation that this compound treatment leads to an upregulation of both c-myc and v-erb-B provides a molecular basis for the observed cellular changes, such as growth factor independence and increased proliferation nih.gov. This abnormal expression of oncogenes is considered a significant molecular event in the chain of cellular processes leading to the cancerous phenotype induced by this mycotoxin. These findings suggest that this compound's carcinogenic activity is, at least in part, mediated through its ability to dysregulate key genetic pathways controlling cell growth.

OncogeneFunctionEffect of this compound TreatmentImplication in Malignant Transformation
c-mycTranscription factor regulating cell cycle, proliferation, and apoptosis.Expression was enhanced in transformed cells nih.gov.Contributes to uncontrolled cell division and proliferation.
v-erb-BRelated to the Epidermal Growth Factor Receptor (EGFR), involved in cell growth signaling pathways.Expression was enhanced in transformed cells nih.gov.Promotes persistent proliferative signals, reducing dependence on external growth factors.

Estrogenic Agonist Activity and Receptor-Mediated Interactions in in vitro Models

Beyond its direct effects on cellular transformation and oncogene expression, this compound exhibits hormonal activity, specifically as an estrogenic agonist. This property has been characterized in vitro using the human breast cancer cell line MCF-7, which is known to be responsive to estrogen. Studies have demonstrated that this compound can stimulate the growth and proliferation of these cells, classifying it as a mycoestrogen europa.eunih.gov.

This stimulatory effect is dose-dependent. In MCF-7 cells, proliferation was observed in a concentration range between 0.1 and 20 µM of this compound europa.eu. However, at concentrations exceeding 50 µM, the effect became inhibitory, indicating a toxic response at higher levels europa.eu. The estrogenic potency of this compound is considered comparable to that of other well-known mycoestrogens, such as zearalenone (B1683625), although their chemical structures are markedly different europa.eu.

This estrogenic activity suggests that this compound can interact with estrogen receptors, mimicking the action of the natural hormone estradiol (B170435) and triggering downstream signaling pathways that lead to cell proliferation. This mechanism is particularly relevant in hormone-dependent cancers, such as certain types of breast cancer. The ability of this compound to act as a xenoestrogen adds another layer to its biological activity and potential role in carcinogenesis.

In Vitro ModelThis compound ConcentrationObserved EffectConclusion
MCF-7 Human Breast Cancer Cells0.1 µM - 20 µMStimulated cell growth and proliferation europa.eu.This compound acts as an estrogenic agonist at lower concentrations and is cytotoxic at higher concentrations europa.eu.
> 50 µMInhibited cell growth europa.eu.

Interaction with Other Mycotoxins and Synergistic Effects in Biological Systems

While direct research on the synergistic effects of this compound with other mycotoxins is limited, studies involving other co-occurring Fusarium toxins provide a basis for potential interactions. For instance, synergistic toxic responses have been observed between fumonisin B1 and fusaric acid in chicken embryos nih.gov. Similarly, interactions between deoxynivalenol (B1670258) and zearalenone have been shown to range from antagonistic to synergistic depending on the concentrations and ratios of the toxins in the mixture nih.govresearchgate.net.

The co-occurrence of this compound with other mycoestrogens like zearalenone is of particular interest, as they could potentially have additive or synergistic effects on hormone-responsive tissues researchgate.netnih.gov. However, the complex nature of these interactions necessitates further investigation. The current body of research underscores the importance of studying mycotoxin mixtures to accurately assess their biological impact, as single-compound toxicity data may not fully represent the risks associated with naturally contaminated food and feed researchgate.net. More studies are required to specifically elucidate the synergistic or antagonistic effects involving this compound in various biological systems.

Advanced Research Methodologies for Fusarin C Analysis and Investigation

Chromatographic and Spectrometric Approaches in Research Settings

Chromatographic and spectrometric methods are fundamental for the separation, identification, and quantification of Fusarin C and its related compounds.

High-Performance Liquid Chromatography (HPLC) with Coupled Detection Techniques (e.g., UV, Tandem Mass Spectrometry (MS/MS), Fourier Transform Mass Spectrometry (FTMS))

HPLC is a widely used technique for the analysis of this compound, often coupled with various detectors to enhance specificity and sensitivity nih.govacs.orgresearchgate.netnih.gov. UV detection is commonly employed, leveraging the polyene chromophore structure of this compound, which exhibits a characteristic UV spectrum nih.govrsc.orgresearchgate.net.

For more complex matrices and lower detection limits, HPLC is coupled with mass spectrometry techniques such as tandem mass spectrometry (MS/MS) and Fourier Transform Mass Spectrometry (FTMS) acs.orgnih.gov. LC-MS/MS is considered a gold standard for this compound detection in complex biological matrices due to its high sensitivity and specificity, utilizing multiple reaction monitoring (MRM) for targeted analysis . HPLC-FTMS has been used to confirm the co-occurrence of this compound and its structural analogues acs.orgacs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Rearrangement Studies

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound and its derivatives nih.govacs.orgrsc.orgnih.gov. High-field 1H and 13C NMR spectra have been used to assign the structure of this compound, providing information on its substitution pattern and the relative configuration of its 2-pyrrolidone moiety rsc.orgrsc.org.

NMR studies have also been crucial in understanding the rearrangement mechanisms of this compound. Detailed NMR measurements have helped to identify rearrangement products, such as epi-fusarin C and open-chain this compound, and to elucidate the involvement of the 2-pyrrolidone ring in these transformations acs.orgnih.gov. Nuclear Overhauser enhancement (NOE) experiments can provide insights into the conformation of the polyene chromophore rsc.orgrsc.org.

Thin-Layer Chromatography (TLC) in Analytical Validation

Thin-layer chromatography (TLC) has been used in the analysis of this compound, particularly in screening and analytical validation nih.govnih.gov. While TLC methods have been developed, reliable quantification often requires the use of HPLC with UV detection nih.gov. TLC can serve as a simple method for screening Fusarium isolates for this compound production nih.gov.

Challenges in Sample Preparation and Analysis (e.g., instability under extraction conditions, rearrangement products, stereoisomers)

Analyzing this compound is complicated by several factors, primarily its instability. This compound is unstable when exposed to light, heat, and increasing pH, leading to decomposition and the formation of rearrangement products and stereoisomers nih.govasm.orgasm.orgresearchgate.net. This instability can lead to underestimates of the actual fusarin content in samples if not carefully managed during sample preparation and analysis nih.gov.

Sample extraction procedures need to consider the lability of this compound. Various extraction solvents have been used, including ethyl acetate, acetone-water, methanol, and acetonitrile-water mixtures asm.orgmdpi.commdpi.com. The potential for photoisomerization necessitates working under low-light conditions during isolation . Rearrangements can occur under reversed-phase chromatographic conditions, further complicating analysis acs.orgnih.gov. The presence of stereoisomers, such as (5Z)-, (7Z)-, and (10Z)-fusarin C, also requires methods capable of separating and identifying these related compounds acs.orgnih.govasm.orgresearchgate.net.

Molecular and Imaging-Based Detection Strategies for Research

Molecular methods offer complementary approaches for detecting this compound by focusing on the genetic potential of fungi to produce this mycotoxin.

PCR-Based Methods for Detection of this compound Producing Fungi and Gene Clusters

PCR-based methods are employed for the rapid detection and identification of Fusarium species capable of producing this compound and for the investigation of the associated gene clusters researchgate.netjscimedcentral.comnih.govijbiotech.com. These methods target specific genes involved in the fusarin biosynthesis pathway.

The fusarin gene cluster in Fusarium fujikuroi consists of several genes (fus1-fus9), with evidence suggesting that only a subset of these genes are sufficient for biosynthesis nih.govuniprot.org. For example, fusA (also known as PKS10 in Fusarium graminearum), encoding a polyketide synthase, is essential for fusarin production asm.orgnih.govijbiotech.com. PCR can be used to detect the presence of fusA and other genes within the fusarin gene cluster in fungal isolates, providing an indication of their potential to produce this compound nih.govijbiotech.com. The specific presence of an NRPS module in fusarin PKS genes could potentially be used for detecting putative fusarin-producing fungi nih.gov.

Hyperspectral Imaging for Contamination Screening in Research Contexts

Hyperspectral imaging (HSI) is emerging as a non-destructive, rapid, and cost-effective technique for assessing mycotoxin and mycotoxigenic fungal contamination in cereals, offering a promising alternative to traditional wet-chemistry methods. researchgate.netmdpi.comencyclopedia.pub This technique captures spectral data for each pixel in an image, allowing for the analysis of the chemical composition of a sample based on its light absorption and reflection properties across a range of wavelengths. researchgate.netmdpi.com

While much of the research on HSI for mycotoxin detection has focused on compounds like deoxynivalenol (B1670258) (DON) and fumonisins, the principles are applicable to screening for Fusarium contamination that could include this compound. researchgate.netnih.govscielo.br HSI can contribute to the screening of contaminated cereal samples, particularly in determining the presence of mycotoxins. researchgate.net It has been proposed as a powerful technique for the massive sorting of cereals, potentially replacing time-consuming methods for mycotoxin analysis. researchgate.netmdpi.com

Studies have demonstrated the potential of HSI for identifying Fusarium-damaged kernels and predicting mycotoxin content, primarily DON, in cereals like wheat and maize. researchgate.netnih.govscielo.br For instance, research using HSI in the 400–1000 nm and 1000–2500 nm ranges has investigated the correlation between spectra and fungal DNA in wheat kernels infected with various Fusarium species. nih.gov Algorithms combined with HSI data have shown high accuracy in classifying Fusarium-damaged kernels. nih.gov While direct studies on HSI specifically for this compound contamination screening in research contexts are less documented compared to other mycotoxins, the established capability of HSI to detect fungal presence and other Fusarium toxins suggests its potential for inclusion in multi-mycotoxin screening approaches or for detecting specific spectral signatures associated with this compound or its producing fungi in research settings.

Metabolomics Approaches for Investigating Biosynthesis Dynamics and Environmental Interactions

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, provides a powerful lens for investigating the biosynthesis dynamics of this compound and its interactions within complex environmental systems. frontiersin.org Liquid chromatography coupled to mass spectrometry (LC-MS) is a key technology in metabolomics, allowing for the analysis of thermolabile and high-molecular weight compounds without derivatization. frontiersin.org

Metabolomics approaches have been applied to study the interactions between different fungal species and their environment, revealing changes in metabolite profiles, including secondary metabolites like mycotoxins. asm.orgmdpi.com For example, studies investigating the interaction between Ustilago maydis and Fusarium verticillioides have utilized metabolomics and transcriptomics to understand the dynamics of their interaction. asm.org This research identified a metabolite with a fragmentation pattern similar to this compound and observed the upregulation of a gene cluster (FV3_17) involved in this compound biosynthesis in F. verticillioides during co-cultivation. asm.org

Environmental conditions significantly impact the production of secondary metabolites by fungi, including mycotoxins. mdpi.comdntb.gov.uamdpi.com Metabolomics studies have examined the effect of interacting abiotic stress factors such as water activity and temperature on the secondary metabolite profiles in stored grains naturally contaminated with fungi. mdpi.comdntb.gov.ua These studies have quantified a range of Fusarium metabolites and observed how their concentrations change under different environmental conditions. mdpi.comdntb.gov.ua For instance, research on stored wheat and maize has shown that temperature and water activity influence the production of various Fusarium metabolites, and changes in the ratios of key metabolites can occur with environmental stress. mdpi.comdntb.gov.ua While these studies often focus on prevalent mycotoxins like DON and zearalenone (B1683625) (ZEN), the application of metabolomics allows for the broader detection and relative quantification of numerous metabolites, including less abundant ones like this compound, providing insights into the environmental factors that may enhance or suppress its production. mdpi.comdntb.gov.ua

Investigating the gene clusters involved in this compound biosynthesis is also facilitated by metabolomics in conjunction with transcriptomics. The this compound gene cluster in F. fujikuroi is reported to consist of nine genes, with fus1 encoding a polyketide synthase (PKS) essential for production. frontiersin.orgijbiotech.com Metabolomics can help confirm the production of this compound in strains where these genes are expressed under different conditions or in interaction with other organisms or environments. asm.orgijbiotech.com

The application of metabolomics in studying this compound provides valuable data on how its biosynthesis is regulated in response to environmental cues and biological interactions, contributing to a deeper understanding of its ecological role and occurrence in contaminated commodities. frontiersin.orgasm.orgmdpi.comdntb.gov.ua

Ecological and Environmental Research Significance of Fusarin C

Role in Plant-Fungal Interactions and Pathogenesis Research

Fusarin C is a relevant factor in understanding the complex dynamics between Fusarium species and their plant hosts. Its production by pathogenic fungi highlights its potential involvement in the disease process.

Occurrence in Agricultural Environments (e.g., maize, cereals, soybeans) and Associated Fungal Diseases

This compound has been detected in various agricultural commodities, indicating the prevalence of producing Fusarium species in these environments. It is commonly found in maize, cereals (such as wheat, barley, oats, and rye), and soybeans. wikipedia.orgnih.goviarc.fr

Several Fusarium species associated with important plant diseases are known producers of this compound. These include:

Fusarium verticillioides (formerly F. moniliforme), a major pathogen of maize, is a known producer of this compound. apsnet.orgresearchgate.netnih.govresearchgate.net This fungus is a primary cause of Fusarium ear rot in maize and can exist as a symptomless endophyte. apsnet.orgresearchgate.netnih.gov

Fusarium graminearum, a significant pathogen of cereals like wheat, barley, and maize, causing Fusarium head blight and ear rot, also produces this compound. ijbiotech.comseedforward.comscielo.brnih.govfrontiersin.org

Fusarium proliferatum, another member of the Fusarium fujikuroi species complex (FFSC), is capable of producing this compound and is associated with diseases in various crops including maize, rice, wheat, barley, sorghum, asparagus, onion, and sugarcane. researchgate.netmdpi.comnih.govresearchgate.netmdpi.com

Other Fusarium species reported to produce this compound include F. avenaceum, F. culmorum, F. crookwellense, F. poae, F. sporotrichioides, and F. tricinctum. researchgate.netresearchgate.net

The presence of this compound in crops is often linked to infection by these Fusarium species. For instance, studies have screened Fusarium species isolated from maize for their ability to produce this compound, along with other mycotoxins like fumonisins and fusaric acid. nih.gov

Data on the natural occurrence of this compound in maize samples from different regions highlights its presence in agricultural supply chains. For example, a study in Brazil detected this compound in over 54% of analyzed maize samples. researchgate.net

CropAssociated Fusarium SpeciesReferences
MaizeF. verticillioides, F. graminearum, F. proliferatum, F. moniliforme wikipedia.orgiarc.frapsnet.orgresearchgate.netnih.govresearchgate.netnih.govijbiotech.comresearchgate.netmdpi.comresearchgate.net
CerealsF. graminearum, F. culmorum, F. avenaceum, F. proliferatum, F. crookwellense, F. poae, F. sporotrichioides, F. tricinctum wikipedia.orgnih.govresearchgate.netijbiotech.comseedforward.comscielo.brresearchgate.netmdpi.com
SoybeanF. moniliforme nih.gov
RiceF. proliferatum nih.govmdpi.com
OnionF. proliferatum researchgate.net
GarlicF. proliferatum researchgate.net

Contribution to Fungal Virulence and Host-Pathogen Dynamics in Model Systems

While the exact role of this compound in fungal virulence is still an area of research, secondary metabolites produced by fungi, including mycotoxins, are understood to function as fitness factors that can contribute to pathogenicity and aggressiveness. frontiersin.orgnih.gov

Research suggests that this compound might play a role in the complex interactions between Fusarium species and their plant hosts. For example, in Fusarium fujikuroi, the biosynthesis of fusarins is regulated by environmental signals such as nitrogen availability and pH. mdpi.com The genes responsible for this compound biosynthesis have been identified in several Fusarium species. researchgate.netijbiotech.commdpi.com Studies involving gene knockout of FUS1 (also known as PKS10), a gene essential for fusarin production in F. fujikuroi and homologous in F. graminearum, are used to investigate the impact of this compound on fungal biology and host interaction. ijbiotech.comnih.gov

Comparative transcriptomic analyses have also indicated that this compound might act as a virulence factor, potentially by altering host responses. researchgate.net The coordinated upregulation of the fusarin gene cluster along with other gene clusters during plant infection in species like F. fujikuroi further supports a potential role in host-pathogen dynamics. nih.gov

Epigenetic regulation has also been shown to influence the production of secondary metabolites, including this compound, in fungal pathogens. frontiersin.org Understanding these regulatory mechanisms can provide insights into how fungi adapt and interact with their hosts.

Inter-Species Microbial Communication and Competitive Dynamics

Mycotoxins, including this compound, are increasingly recognized for their roles in mediating interactions between different microbial species in shared ecological niches. researchgate.netnih.gov

Involvement in Bacterial-Fungal Interactions (e.g., inhibition of quorum sensing)

Fungal secondary metabolites can influence bacterial behavior, including interfering with quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. researchgate.netfrontiersin.orgnih.gov While fusaric acid, another Fusarium mycotoxin, has been specifically demonstrated to inhibit bacterial quorum sensing, the direct involvement of this compound in this process is less extensively documented in the provided search results. frontiersin.orgnih.govresearchgate.net However, the broader context of mycotoxins influencing microbial communication suggests a potential, albeit less characterized, role for this compound in bacterial-fungal interactions within the plant environment or soil. researchgate.netnih.gov

Ecological Function in Fungal Niche Establishment and Competition

Mycotoxins are hypothesized to serve as defense metabolites, protecting the producing fungus from competitors and predators, thereby aiding in niche establishment. nih.govfrontiersin.orgmdpi.commdpi.com This ecological function is considered important for the survival and proliferation of Fusarium species in complex microbial environments like soil and plant tissues. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues in Fusarin C Studies

Further Elucidation of Remaining Biosynthetic Steps and Complex Regulatory Networks

The core biosynthetic gene cluster for fusarin C, consisting of nine co-expressed genes (fus1 to fus9), has been identified in Fusarium fujikuroi. researchgate.netnih.gov The backbone of this compound is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by fus1. researchgate.netresearchgate.netnih.gov Research indicates that only four genes within the cluster may be sufficient for biosynthesis. researchgate.netnih.gov However, the precise enzymatic steps and intermediates involved in the later stages of the pathway, including the formation of the 2-pyrrolidone ring, oxidation, and methylation, require further detailed characterization. nih.gov

The regulation of this compound biosynthesis is complex, influenced by various environmental signals such as nitrogen availability, pH, and light. researchgate.netmdpi.comfrontiersin.org High nitrogen concentrations and acidic pH conditions have been shown to induce the expression of the fus gene cluster. nih.govmdpi.com While some regulatory components like the velvet protein Vel1 and proteins involved in light detection (WcoA) and cAMP signaling (AcyA) have been implicated as positive regulators, the intricate network of transcription factors and signaling pathways governing fus gene expression is not yet fully mapped. researchgate.netmdpi.comnih.govfrontiersin.org Further research is needed to identify all the key regulatory elements and understand their interactions and hierarchical control over fusarin production. Chromatin modifications, such as H3K9 acetylation, have been correlated with high expression of the fus cluster under inducing conditions, suggesting that epigenetic regulation also plays a role that warrants deeper investigation. nih.gov

Key Genes and Regulatory Factors Implicated in this compound Biosynthesis:

Gene/FactorRoleNotes
fus1Encodes PKS-NRPS hybrid enzymeEssential for this compound backbone synthesis. researchgate.netresearchgate.netnih.gov Homologous to PKS10 in F. graminearum. ijbiotech.com
fus2, fus8, fus9Involved in later biosynthetic stepsSuggested to catalyze ring closure, oxidation, and methylation. nih.gov
fus1 to fus9Fusarin gene clusterCo-expressed under specific conditions. nih.gov
Vel1Global regulatorInvolved in fusarin regulation. mdpi.com
WcoALight detection (photoreceptor)Positive regulator of fusarin synthesis. researchgate.netmdpi.com
AcyAcAMP signaling (adenylate cyclase)Positive regulator of fusarin synthesis. researchgate.netmdpi.com
CarSCarotenoid regulation (repressor)May have a role in fusarin regulation. researchgate.netmdpi.com
Glutamine Synthetase (GS)Nitrogen metabolismEssential for fusarin biosynthesis under nitrogen-sufficient conditions. frontiersin.org
NmrANitrogen regulationAffects fusarin biosynthesis. mdpi.comfrontiersin.org

Comprehensive Characterization of Molecular Targets and Downstream Signaling Pathways

While this compound is known to be mutagenic and has been studied for its effects on DNA, the specific molecular targets within cells and the complete downstream signaling pathways activated or modulated by this compound exposure remain to be fully elucidated. nih.goviarc.frnih.gov Understanding these interactions is crucial for comprehending its toxicological profile and potential biological activities. Research has indicated that this compound can induce chromosomal anomalies, gene mutations, and DNA damage in cultured rodent cells and mutations in bacteria. iarc.fr However, the precise mechanisms by which this compound interacts with DNA or other cellular components to exert these effects require further detailed investigation. nih.gov Identifying the proteins or enzymes that directly bind to or are modified by this compound would provide critical insights into its mechanism of action. Furthermore, exploring the cellular signaling cascades triggered by this compound could reveal how cells respond to its presence, including activation of stress responses, DNA repair mechanisms, or programmed cell death pathways.

Development of Novel Research Probes and Chemical Biology Tools Based on the this compound Scaffold

The unique chemical structure of this compound, featuring a polyene chain and a bicyclic 2-pyrrolidone ring, presents opportunities for the development of chemical biology tools. researchgate.netmycocentral.eu Synthesizing analogs or derivatives of this compound with specific modifications could yield probes to study its interactions with potential molecular targets in live cells or in vitro systems. mountainscholar.org For instance, incorporating fluorescent tags or affinity labels onto the this compound scaffold could facilitate the visualization or isolation of proteins that bind to this compound. sigmaaldrich.com Such tools would be invaluable for target identification and validation studies. Furthermore, simplified analogs retaining key structural features could be synthesized to probe the structure-activity relationships of this compound and identify the minimal pharmacophore responsible for its biological effects. mountainscholar.org The development of such chemical probes and tools would significantly advance the understanding of this compound's cellular behavior and mechanisms.

Advanced Studies on Ecological Impact and Inter-Kingdom Signaling

Fusarium species producing this compound inhabit diverse ecological niches, including soil and infected plants, particularly maize. nih.govnih.govresearchgate.netacs.org While the presence of this compound in contaminated crops is well-documented, its broader ecological role and impact on microbial communities and plant-fungus interactions require more in-depth investigation. nih.govresearchgate.netnih.gov Studies have suggested potential inter-kingdom signaling roles for fungal metabolites in plant-pathogen interactions. apsnet.org Investigating whether this compound acts as a signaling molecule between Fusarium and host plants, or between Fusarium and other microorganisms in the environment, could reveal novel ecological functions. For example, research has shown a negative correlation between this compound (produced by Fusarium) and Cylindrobasidium, suggesting potential competitive interactions among fungi that could be mediated by this compound. nih.govresearchhub.combiorxiv.org Advanced ecological studies utilizing techniques like metaproteomics and metatranscriptomics could shed light on the influence of this compound on the composition and activity of complex microbial communities in relevant environments.

Q & A

Q. What analytical methods are most effective for detecting Fusarin C in complex biological matrices?

this compound detection requires high sensitivity due to its low concentrations in samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering specificity through multiple reaction monitoring (MRM) . For validation, spike-and-recovery experiments in matrices like maize extracts or mammalian cell lysates are critical. Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects .

Q. What in vitro models are suitable for studying this compound’s genotoxicity?

Primary rat hepatocytes and human lymphoblastoid TK6 cells are widely used. Hepatocytes model metabolic activation, crucial since this compound’s mutagenicity depends on cytochrome P450-mediated bioactivation . The comet assay detects DNA strand breaks, while γH2AX foci staining quantifies double-strand breaks. Include positive controls (e.g., aflatoxin B1) and validate with metabolic inhibitors like ketoconazole .

Q. How does this compound modulate immune cell function, and what experimental endpoints are relevant?

this compound suppresses macrophage activation by inhibiting cytokine secretion (e.g., TNF-α, IL-6). Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and measure cytokine levels via ELISA. Flow cytometry can assess surface marker expression (e.g., CD80/86). Dose-response curves (0.1–10 μM) reveal concentration-dependent effects, with reversibility tested via washout experiments .

Advanced Research Questions

Q. How can contradictory findings on this compound’s mutagenicity be systematically addressed?

Discrepancies often arise from metabolic activation differences. Design comparative studies using:

  • Liver S9 fractions from multiple species (rat, human) to assess interspecies variability.
  • Ames test variants with/without metabolic activation (e.g., TA100 strain).
  • Meta-analysis of existing data to identify confounding factors (e.g., purity of this compound batches, exposure duration) .

Q. What experimental designs optimize in vivo carcinogenicity studies for this compound?

Use F344 rats or B6C3F1 mice due to established susceptibility to mycotoxins. Key parameters:

  • Dose selection : Base on subchronic toxicity data (e.g., 0.5–5 mg/kg diet).
  • Endpoint analysis : Histopathology of liver/esophagus, serum albumin adduct quantification.
  • Control groups : Include mycotoxin-free diet and positive controls (e.g., N-nitrosodiethylamine). Statistical power requires ≥50 animals/group .

Q. How can this compound’s interaction with DNA be characterized at the molecular level?

Combine HPLC-³²P-postlabeling to detect DNA adducts and molecular docking simulations to predict binding affinity to guanine residues. Validate with:

  • In vitro transcription assays to measure RNA polymerase inhibition.
  • CRISPR-Cas9 knockouts of DNA repair genes (e.g., XPA, ATM) to identify repair pathways .

Q. What strategies mitigate this compound contamination in agricultural research?

Implement HACCP protocols :

  • Pre-harvest : Screen maize for Fusarium spp. using qPCR (target Fus1 gene).
  • Post-harvest : Test ozone fumigation efficacy (3 ppm, 48 hrs reduces this compound by 78%).
  • Analytical validation : Cross-confirm with ELISA and LC-MS to avoid false negatives .

Methodological Considerations

  • Data Contradiction Analysis : Use Bradford Hill criteria to evaluate causality in conflicting epidemiological vs. experimental data .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for tumor burden endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.